molecular formula C16H22N4O4 B1396306 1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1306738-60-2

1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No. B1396306
M. Wt: 334.37 g/mol
InChI Key: GEFVHNUTNFOPSI-UHFFFAOYSA-N
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Description

The compound “1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid” is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . It’s a complex organic compound that has potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure with a pyrazole ring fused to a pyridine ring . The exact structure can be found in chemical databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The available resources do not provide specific details on the chemical reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Scientific Research Applications

Structural Analysis and Tautomerism

1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid is involved in research studying the structural properties of compounds. A study by Gubaidullin et al. (2014) explores the tautomerism of aza heterocycles, focusing on the structure of related compounds in crystal and solution, highlighting the relevance of these compounds in understanding molecular structures and behaviors.

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using derivatives of this acid is significant. Karthikeyan, Vijayakumar, & Sarveswari (2014) synthesized various substituted pyrazolo[4,3-c]pyridine-3-ols as new fused heterobicycles, demonstrating the compound's utility in creating new chemical structures.

Development as Mycobacterium tuberculosis Inhibitors

The compound plays a role in developing inhibitors for Mycobacterium tuberculosis. A study by Samala et al. (2013) synthesized derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for this purpose, highlighting its potential in medicinal chemistry, particularly in tuberculosis treatment.

Application in Cancer TreatmentThe compound is also being explored for its potential in cancer treatment. Research by ロバート ヘンリー,ジェームズ (2006) suggests that derivatives of the compound might be useful in inhibiting Aurora A, a protein kinase involved in cancer cell proliferation. This indicates its potential application in developing new cancer therapies. Source

X-ray Powder Diffraction Studies

The compound has been used in X-ray powder diffraction studies. Wang et al. (2017) utilized it in their study of anticoagulant synthesis, indicating its role in aiding the characterization of pharmaceutical compounds.

Antimicrobial and Antimycobacterial Activity

Research into the antimicrobial and antimycobacterial properties of related compounds has been conducted. Sidhaye et al. (2011) explored the antimycobacterial activity of nicotinic acid hydrazide derivatives, demonstrating the compound's relevance in developing new antimicrobial agents.

properties

IUPAC Name

1-(5-acetyl-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-10(21)20-8-5-13-12(9-20)14(17-18(13)2)15(22)19-6-3-11(4-7-19)16(23)24/h11H,3-9H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFVHNUTNFOPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107928
Record name 4-Piperidinecarboxylic acid, 1-[(5-acetyl-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

CAS RN

1306738-60-2
Record name 4-Piperidinecarboxylic acid, 1-[(5-acetyl-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(5-acetyl-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

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